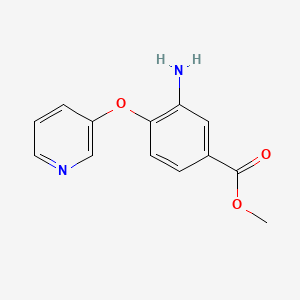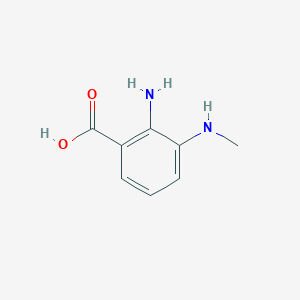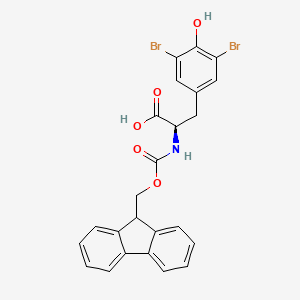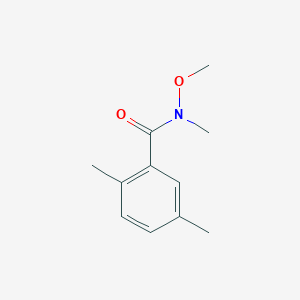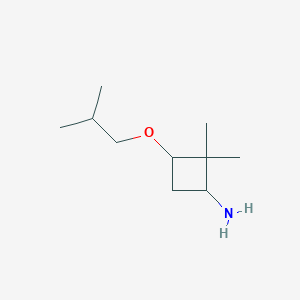
1,4-苯撑双三氟硼酸二钾
描述
Dipotassium phenylene-1,4-bistrifluoroborate is a chemical compound characterized by its unique structure, which includes a phenylene ring substituted with two trifluoroborate groups and two potassium ions
科学研究应用
Dipotassium phenylene-1,4-bistrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound has been explored for its potential use in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a therapeutic agent.
Industry: Its unique properties make it suitable for applications in materials science, such as in the development of advanced polymers and coatings.
作用机制
Target of Action
Dipotassium phenylene-1,4-bistrifluoroborate is a type of organotrifluoroborate salt . Organotrifluoroborate salts have been shown to be attractive and versatile boronic acid surrogates . They are often used as reagents in many transition-metal-catalysed and metal-free C–C bond-forming reactions . Therefore, the primary targets of Dipotassium phenylene-1,4-bistrifluoroborate are the reactants in these chemical reactions.
Mode of Action
The compound interacts with its targets through chemical reactions. It is known for its exceptional stability towards oxygen and common reagents, higher nucleophilicity, and excellent functional group tolerance . These properties make it a valuable reagent in a variety of chemical scenarios, including palladium-catalysed cross-coupling reactions and stereoselective rhodium-catalysed 1,2- and 1,4-addition reactions .
Biochemical Pathways
The exact biochemical pathways affected by Dipotassium phenylene-1,4-bistrifluoroborate are dependent on the specific reactions it is involved in. As a versatile boronic acid surrogate, it can participate in a wide range of reactions, leading to the construction of complex organic frameworks .
Result of Action
The result of Dipotassium phenylene-1,4-bistrifluoroborate’s action is the formation of new chemical bonds and structures. It contributes to the formation of complex organic frameworks through its participation in various chemical reactions .
Action Environment
The action of Dipotassium phenylene-1,4-bistrifluoroborate can be influenced by various environmental factors. For instance, its stability and reactivity can be affected by the presence of oxygen and other common reagents . Additionally, the compound forms a 3D network undergoing spontaneous self-assembly thanks to the massive participation of weak intra- and intermolecular interactions .
生化分析
Biochemical Properties
Dipotassium phenylene-1,4-bistrifluoroborate plays a crucial role in biochemical reactions, particularly in transition-metal-catalyzed and metal-free carbon-carbon bond-forming reactions . It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex organic frameworks. The compound’s interactions are primarily driven by its high nucleophilicity and stability towards oxygen and common reagents . These properties enable it to participate in stereoselective rhodium-catalyzed addition reactions and palladium-catalyzed cross-coupling reactions .
Cellular Effects
Dipotassium phenylene-1,4-bistrifluoroborate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function is mediated through its interactions with specific enzymes and proteins involved in these pathways . For instance, the compound can modulate the activity of enzymes responsible for key metabolic processes, thereby affecting cellular metabolism and energy production . Additionally, it has been observed to influence gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of dipotassium phenylene-1,4-bistrifluoroborate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s high nucleophilicity allows it to form stable complexes with various enzymes and proteins, thereby modulating their activity . It can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction . Furthermore, its interactions with transcription factors and other regulatory proteins can lead to changes in gene expression, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dipotassium phenylene-1,4-bistrifluoroborate can change over time due to its stability and degradation properties . The compound is known for its exceptional stability towards oxygen and common reagents, which allows it to maintain its activity over extended periods . Prolonged exposure to certain conditions may lead to its degradation, resulting in a decrease in its effectiveness . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of dipotassium phenylene-1,4-bistrifluoroborate vary with different dosages in animal models . At lower doses, the compound has been observed to facilitate various biochemical reactions without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been noted, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
Dipotassium phenylene-1,4-bistrifluoroborate is involved in several metabolic pathways, interacting with various enzymes and cofactors . Its high nucleophilicity allows it to participate in key metabolic reactions, influencing metabolic flux and metabolite levels . The compound’s interactions with enzymes such as rhodium and palladium catalysts play a crucial role in its involvement in these pathways .
Transport and Distribution
Within cells and tissues, dipotassium phenylene-1,4-bistrifluoroborate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its stability and binding affinity to various biomolecules .
Subcellular Localization
Dipotassium phenylene-1,4-bistrifluoroborate exhibits specific subcellular localization, which affects its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with enzymes and proteins, thereby modulating its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dipotassium phenylene-1,4-bistrifluoroborate typically involves the reaction of phenylene-1,4-dibromide with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an aprotic solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of dipotassium phenylene-1,4-bistrifluoroborate involves large-scale reactions using specialized reactors to maintain consistent reaction conditions. The process is optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions: Dipotassium phenylene-1,4-bistrifluoroborate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced phenylene derivatives, and substituted phenylene compounds, depending on the specific reagents and conditions used.
相似化合物的比较
Dipotassium phenylene-1,4-bis(trifluoromethanesulfonate)
Dipotassium phenylene-1,4-bis(trifluoromethylsulfonyl)imide
Dipotassium phenylene-1,4-bis(trifluoromethylsulfonyl)amide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4B2F6.2K/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14;;/h1-4H;;/q-2;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFWLYVYQKXSTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)[B-](F)(F)F)(F)(F)F.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4B2F6K2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712369 | |
| Record name | dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150655-08-5 | |
| Record name | dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol](/img/structure/B1463917.png)
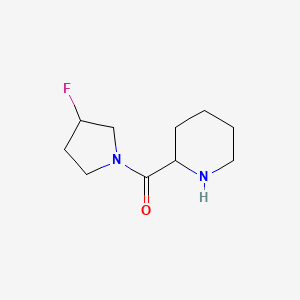
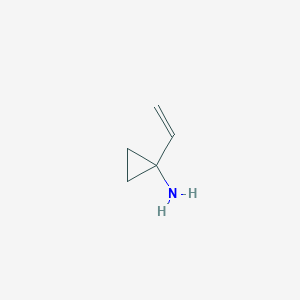
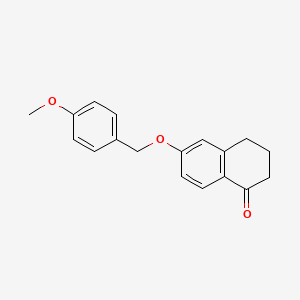
![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1463928.png)
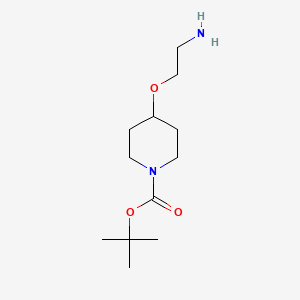
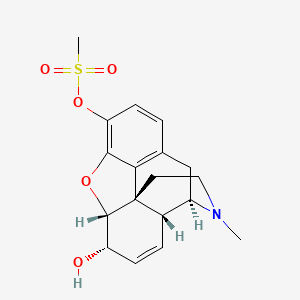
amine](/img/structure/B1463932.png)
